Yield and LogP Differences vs Ortho Isomer
In the synthesis of fluorescent AF64394 analogues, the target compound (meta‑benzyloxy isomer) was prepared from 1‑[3‑(benzyloxy)phenyl]ethan‑1‑one and diethyl carbonate via NaH‑mediated acylation, yielding 31% after purification [1]. The ortho‑substituted isomer (compound 16), synthesized under identical reaction conditions and reagent stoichiometry, afforded a significantly higher yield of 63% [1]. Concurrently, the measured LogP values differed markedly: 3.25 for the meta isomer versus 4.24 for the ortho isomer [1].
| Evidence Dimension | Synthetic yield and lipophilicity (LogP) |
|---|---|
| Target Compound Data | Yield: 31%; LogP: 3.25 |
| Comparator Or Baseline | Ethyl 3-[2-(benzyloxy)phenyl]-3-oxopropanoate (ortho isomer): Yield: 63%; LogP: 4.24 |
| Quantified Difference | Ortho isomer yield is 2.03‑fold higher (32 percentage points absolute); LogP difference = +0.99 units |
| Conditions | NaH‑mediated Claisen condensation of 1‑[3‑(benzyloxy)phenyl]ethan‑1‑one with diethyl carbonate in diethyl carbonate solvent |
Why This Matters
The 2‑fold yield disparity dictates route economics and intermediate availability, while the 0.99 LogP difference materially alters chromatographic behavior and predicted membrane permeability in downstream applications.
- [1] Hofmann, S., et al. Development of Fluorescent AF64394 Analogues Enables Real‑Time Binding Studies of the Human Proton‑Coupled Folate Transporter. Biomolecules. 2023; 13(11): 1606. doi: 10.3390/biom13111606. PMID: 38002291; PMCID: PMC10641823. View Source
